molecular formula C8H14ClN3O B2845012 3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride CAS No. 2375270-18-9

3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B2845012
CAS No.: 2375270-18-9
M. Wt: 203.67
InChI Key: XGMKAWJIYOOREW-UHFFFAOYSA-N
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Description

“3-Cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride” is a chemical compound that likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also appears to have a cyclobutyl group and a hydrochloride group attached to it . This compound could potentially be used for pharmaceutical testing .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine” have been synthesized through a one-pot two-step synthesis process involving a solvent-free condensation/reduction reaction sequence . The process involves the formation of an N-(5-pyrazolyl)imine as a key synthetic intermediate .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyrazole ring, a cyclobutyl group, and a hydrochloride group . Pyrazole rings are five-membered heterocycles containing two nitrogen atoms in adjacent positions .

Scientific Research Applications

Synthesis of Heterocyclic Substances

Synthetic Applications : Research has explored the use of related compounds as key synthons for the preparation of a variety of new, uniquely substituted heterocyclic substances. For example, the study by Behbehani et al. (2011) demonstrates the synthesis of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives with promising antimicrobial activities against a range of microbial organisms, highlighting their synthetic versatility and potential in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Potential Biological Activities

Antimicrobial Activities : The synthesized compounds exhibit strong antimicrobial activities, suggesting their potential as leads for developing new antimicrobial agents. The study mentioned above found compounds displaying significant activities against both Gram-positive and Gram-negative bacteria, as well as yeast, indicating broad-spectrum antimicrobial potential.

Catalysis and Chemical Transformations : Other research focuses on the unique chemical transformations enabled by related compounds, such as the study by Majumdar and Samanta (2001), which details the synthesis of dimedone-annelated unusual heterocycles through aza-Claisen rearrangement, contributing to the field of organic synthesis and catalysis (Majumdar & Samanta, 2001).

Applications in Medicinal Chemistry

Histamine H3 Receptor Antagonists : In the realm of medicinal chemistry, compounds like 4-acyl-1-(4-aminoalkoxyphenyl)-2-ketopiperazines have been explored for their activity as non-brain-penetrant histamine H3 receptor antagonists, showcasing the therapeutic potential of cyclobutyl-related compounds in treating central nervous system disorders without crossing the blood-brain barrier (Procopiou et al., 2007).

Properties

IUPAC Name

3-cyclobutyloxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-11-5-7(9)8(10-11)12-6-3-2-4-6;/h5-6H,2-4,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMKAWJIYOOREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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